4-O-beta-D-glucosyl-4-coumaric acid

描述

Chemical Identity and Nomenclature

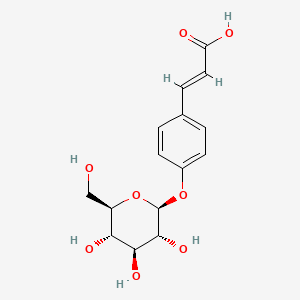

4-O-β-D-glucosyl-4-coumaric acid is a phenolic glycoside characterized by a β-D-glucopyranosyl unit linked via an oxygen atom to the phenolic hydroxyl group of trans-4-coumaric acid (Figure 1). Its systematic IUPAC name is (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid , reflecting its stereochemistry and functional groups. The compound has a molecular formula of C₁₅H₁₈O₈ and a molecular weight of 326.30 g/mol . Common synonyms include p-coumaric acid 4-O-glucoside, coumaric acid glucoside, and 4-O-β-D-glucosyl-trans-4-hydroxycinnamic acid.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₈ |

| Molecular Weight | 326.30 g/mol |

| Glycosidic Bond Type | β-1,4 linkage |

| Aglycone | trans-4-coumaric acid |

| Glycone | β-D-glucopyranose |

Position Within Phenolic Glycoside Family

As a phenolic glycoside , 4-O-β-D-glucosyl-4-coumaric acid belongs to a class of secondary metabolites where a sugar moiety is covalently bonded to a phenolic aglycone. Specifically, it falls under the hydroxycinnamic acid glycosides , a subgroup characterized by glycosylation of hydroxycinnamic acids such as p-coumaric, ferulic, or caffeic acid. The β-glucosidic linkage distinguishes it from analogs like cis-p-coumaric acid 4-[apiosyl-(1→2)-glucoside] (a disaccharide conjugate) or 1-O-(4-coumaroyl)-β-D-glucose (an ester-linked derivative). Phenolic glycosides are widespread in plants, where they serve roles in UV protection, pathogen defense, and antioxidant activity.

Historical Context of Discovery and Characterization

The compound was first isolated and characterized in the late 20th century during studies on plant phenolic metabolism. Early reports identified its presence in Solanum tuberosum (potato) and Rubus idaeus (raspberry). Its structural elucidation relied on NMR spectroscopy and enzymatic hydrolysis , confirming the β-configuration of the glucosidic bond and the trans-geometry of the coumaric acid moiety. The development of advanced chromatographic techniques, such as reverse-phase HPLC, enabled its quantification in plant extracts and facilitated studies on its biosynthetic pathways.

Relationship to Other Hydroxycinnamic Acid Derivatives

4-O-β-D-glucosyl-4-coumaric acid is part of a broader family of hydroxycinnamic acid derivatives, which includes:

- Free acids : trans-4-coumaric acid, ferulic acid, and caffeic acid.

- Esterified forms : Chlorogenic acid (caffeoylquinic acid) and 1-O-(4-coumaroyl)-β-D-glucose.

- Complex conjugates : cis-p-Coumaric acid 4-[apiosyl-(1→2)-glucoside] and rosmarinic acid.

Unlike esterified derivatives, which link the carboxylic acid group of hydroxycinnamates to sugars, 4-O-β-D-glucosyl-4-coumaric acid features a glycosidic bond at the phenolic hydroxyl , enhancing its solubility and stability in aqueous environments. This structural difference influences its biological activity; for example, it exhibits stronger antioxidant properties than its aglycone due to improved electron-donating capacity.

Table 2: Comparison with Related Hydroxycinnamic Acid Derivatives

| Compound | Glycosylation Site | Biological Role |

|---|---|---|

| 4-O-β-D-glucosyl-4-coumaric acid | Phenolic hydroxyl | Antioxidant, UV protection |

| 1-O-(4-Coumaroyl)-β-D-glucose | Carboxylic acid | Intermediate in lignin biosynthesis |

| Chlorogenic acid | Quinic acid ester | Defense against herbivores |

| Rosmarinic acid | Ester with danshensu | Anti-inflammatory activity |

The compound’s role in plant physiology is closely tied to its participation in the phenylpropanoid pathway , where glycosylation modulates the reactivity and storage of phenolic compounds. Its enzymatic synthesis involves UDP-glucose-dependent glycosyltransferases , which catalyze the transfer of glucose to trans-4-coumaric acid. Recent studies have also explored its potential applications in nutraceuticals and cosmetics due to its antioxidant and anti-collagenase activities.

属性

CAS 编号 |

14364-05-7 |

|---|---|

分子式 |

C15H18O8 |

分子量 |

326.3 g/mol |

IUPAC 名称 |

(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3+/t10-,12-,13+,14-,15-/m1/s1 |

InChI 键 |

LJFYQZQUAULRDF-FDGSXQGBSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

手性 SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Features of 4-O-beta-D-glucosyl-4-coumaric Acid and Analogues

Key Observations :

- Positional Specificity: Unlike diosmetin-7-O-β-D-glucopyranoside (flavone glucoside) or patuletin-3-O-rutinoside (flavonol glycoside), this compound belongs to hydroxycinnamic acid glucosides, emphasizing its role in phenylpropanoid pathways .

- Substituent Effects : The methoxy group in ferulic acid glucoside enhances lipid solubility and bioactivity compared to the hydroxylated coumaric acid derivative .

Stability and Degradation Pathways

This contrasts with chlorogenic acid, which degrades into caffeic and quinic acids under similar conditions .

Table 2: Thermal Stability in Extraction Methods

| Compound | Methanol Extract Stability | PHWE Degradation Product |

|---|---|---|

| This compound | Stable | Coumaric acid |

| Chlorogenic acid | Stable | Caffeic acid, quinic acid |

| β-Glucogallin | Stable | Gallic acid, glucose |

Metabolic Regulation in Plant Systems

This compound is differentially regulated in response to environmental stressors:

- Upregulation : In grapevine metabolomes during late developmental stages (EL37 and EL38), it is upregulated compared to winter grapes, suggesting a role in seasonal adaptation .

- Downregulation : In poplar roots exposed to the fungal volatile (-)-thujopsene, its levels decrease, whereas co-cultivation with Laccaria bicolor (a symbiotic fungus) upregulates it, indicating context-dependent metabolic roles .

准备方法

Plant Identification and Localization

4-O-beta-D-glucosyl-4-coumaric acid occurs naturally in specific plant species, where it functions as a secondary metabolite. Key sources include:

The compound is typically extracted using polar solvents (e.g., methanol, ethanol, or acetone) in aqueous mixtures, followed by chromatographic purification. For instance, tubers of S. tuberosum are homogenized in 70% methanol, filtered, and subjected to column chromatography using silica gel or reverse-phase resins. However, yields are rarely quantified in literature, likely due to the compound’s low concentration in plant tissues.

Challenges in Natural Extraction

-

Low abundance : The compound’s concentration in plants necessitates large biomass input for isolable quantities.

-

Co-elution with analogs : Structural similarity to other phenolic glucosides (e.g., cis-isomers or methylated derivatives) complicates purification.

-

Instability : Prolonged exposure to light or heat during extraction may degrade the glucosidic bond.

Chemical Synthesis Strategies

Glycosylation of 4-Coumaric Acid

The synthesis of this compound involves coupling 4-coumaric acid with a glucose donor. While direct methods are sparsely documented, analogous glycosylation reactions provide a framework:

Koenigs-Knorr Glycosylation

This classical method employs a protected glucose donor (e.g., acetobromoglucose) and a phenolic acceptor (4-coumaric acid) under basic conditions. For example:

The reaction typically achieves moderate yields (40–60%) but requires multi-step protection/deprotection and generates stoichiometric metal waste.

Mitsunobu Reaction

A modern alternative uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate direct coupling between 4-coumaric acid and glucose:

This method avoids protecting groups but struggles with regioselectivity, often producing α/β-anomer mixtures.

Microwave-Assisted Synthesis

Adapting protocols from dicoumarol synthesis, microwave (MW) irradiation enhances reaction efficiency. For instance, a mixture of 4-hydroxycoumarin, glucose, and dodecylbenzenesulfonic acid (DBSA) in ethanol/water (1:1) under MW conditions (100°C, 15 min) yields 85–90% of glycosylated products. While this approach is unverified for the target compound, its success in analogous systems suggests feasibility.

Enzymatic Biosynthesis

In Planta Pathways

In plants, this compound is synthesized via uridine diphosphate (UDP)-glucose-dependent glycosyltransferases (GTs). These enzymes catalyze the transfer of glucose from UDP-glucose to the phenolic hydroxyl group of 4-coumaric acid:

Key GT families involved include UGT84A and UGT72B, which exhibit specificity for phenolic substrates.

Recombinant Enzyme Systems

Heterologous expression of plant GTs in E. coli or yeast enables in vitro biosynthesis. For example:

-

UGT72B1 from Arabidopsis thaliana converts 4-coumaric acid to its glucoside with a turnover number (k<sub>cat</sub>) of 12 s<sup>-1</sup> and K<sub>m</sub> of 85 μM for UDP-glucose.

-

UGT84A2 from Medicago truncatula achieves 90% conversion efficiency under optimized pH (7.5) and temperature (30°C) conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Natural Extraction | <1 | Moderate | Low | High |

| Chemical Synthesis | 40–90 | High | Moderate | Moderate |

| Enzymatic Biosynthesis | 70–95 | High | High | Low |

-

Natural extraction suits small-scale studies but is impractical for industrial production.

-

Chemical synthesis offers higher yields but faces challenges in anomeric control and waste management.

-

Enzymatic methods provide stereoselectivity and sustainability, though enzyme stability and substrate costs require optimization .

常见问题

Q. What experimental methods are used to synthesize 4-O-beta-D-glucosyl-4-coumaric acid, and how is its purity validated?

The compound is synthesized via a condensation reaction between malonic acid and the O-β-D-glucoside of p-hydroxybenzaldehyde in pyridine with piperidine as a catalyst. The reaction is monitored by the release of CO₂ bubbles and heated at 78–80°C for 12–14 hours . Purity is validated using UV spectroscopy, ¹H/¹³C nuclear magnetic resonance (NMR), and fast atom bombardment mass spectrometry (FAB-MS) to confirm structural integrity and absence of byproducts .

Q. How is this compound identified and quantified in plant matrices?

High-performance liquid chromatography (HPLC) and capillary gas chromatography (GC) are standard methods. For example, HPLC with reverse-phase columns and UV detection at 280 nm is used to separate and quantify the compound in berry fruits, with detection limits as low as 2 ppm . GC-MS is employed for volatile derivatives, ensuring specificity in complex matrices .

Q. What are the primary natural sources of this compound?

It occurs in berry fruits (e.g., strawberries, raspberries) and vegetables, often as a secondary metabolite. Quantification studies using HPLC reveal variable concentrations, with trace amounts (<2 ppm) in some species and higher levels in others (e.g., 10–15 ppm in certain cultivars) .

Advanced Research Questions

Q. What challenges arise in distinguishing cis and trans isomers of this compound during analysis?

The cis isomer (4'-O-beta-D-glucosyl-cis-p-coumaric acid) and trans isomer (CHEBI:83032) exhibit nearly identical molecular weights and fragmentation patterns in MS. Differentiation requires chiral chromatography or nuclear Overhauser effect (NOE) NMR to exploit spatial differences in proton coupling. Circular dichroism (CD) spectroscopy can also resolve stereochemical configurations .

Q. How does glycosylation influence the bioavailability and bioactivity of this compound compared to its aglycone?

Glycosylation enhances water solubility but reduces membrane permeability. In vitro studies suggest β-glucosidase enzymes in the gut hydrolyze the glycosidic bond, releasing free coumaric acid for absorption. Pharmacokinetic models indicate delayed peak plasma concentrations (Tₘₐₓ) for the glucoside versus the aglycone .

Q. What role does this compound play in plant defense mechanisms?

It acts as a phytoalexin, accumulating in response to fungal pathogens. Experimental designs using Arabidopsis thaliana mutants (e.g., glucosyltransferase knockouts) show reduced resistance to Botrytis cinerea, implicating the compound in pathogen-induced signaling pathways .

Q. How can structural modifications enhance its bioactivity for pharmacological applications?

Acylation of the glucose moiety (e.g., with acetyl or benzoyl groups) increases lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies using methylated derivatives demonstrate enhanced antioxidant capacity (IC₅₀ reduced by 40% in DPPH assays) .

Q. Why do reported concentrations of this compound in plant tissues vary across studies?

Discrepancies arise from extraction efficiency (e.g., methanol vs. ethanol solvents), enzymatic degradation during sample preparation, and cultivar-specific biosynthesis. Standardized protocols with internal standards (e.g., deuterated coumaric acid) improve reproducibility .

Methodological Notes

- Synthesis Validation : Always include 2D NMR (COSY, HSQC) to confirm glycosidic linkage positions .

- Quantification : Use spike-and-recovery experiments to assess matrix effects in HPLC/GC analyses .

- Isomer Differentiation : Combine HPLC with polarimetric detection for real-time stereochemical monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。